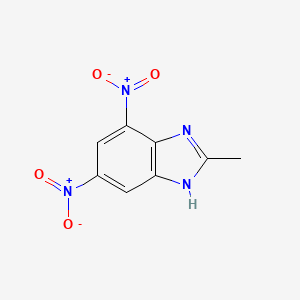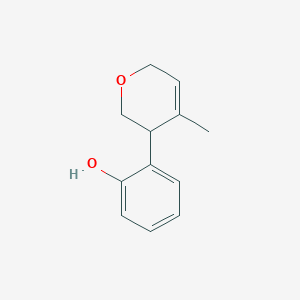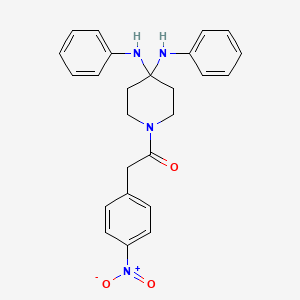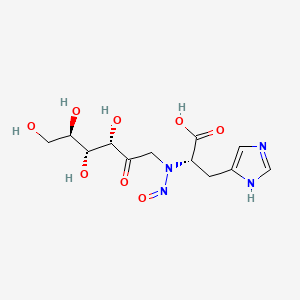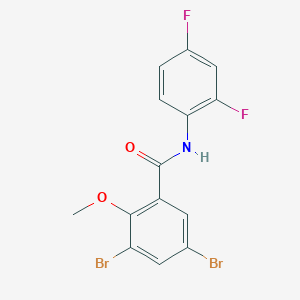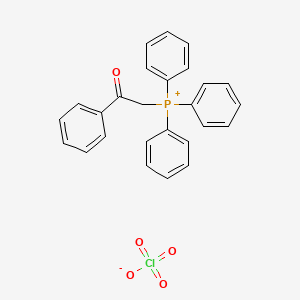
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is a chemical compound with the molecular formula C33H27ClNO6P. It is known for its unique structure, which includes a triphenylphosphonium group and a perchlorate anion. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the reaction of triphenylphosphine with 2-oxo-2-phenylethyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate exerts its effects involves interactions with various molecular targets. The triphenylphosphonium group can interact with cellular membranes, while the perchlorate anion can participate in ionic interactions. These interactions can affect cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(Benzoylamino)-2-oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- (2-Oxo-2-phenyl-1-phenylacetylamino-ethyl)-triphenyl-phosphonium chloride
Uniqueness
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
95407-68-4 |
|---|---|
Molekularformel |
C26H22ClO5P |
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
phenacyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C26H22OP.ClHO4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
POEUEPVSESMPKN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


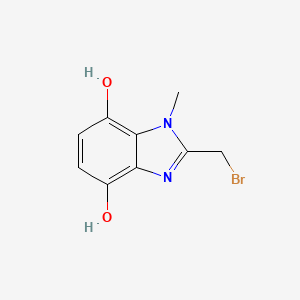
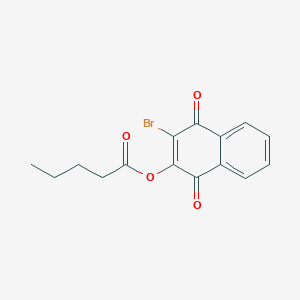
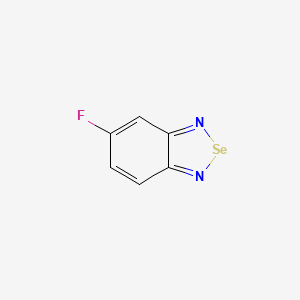

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
